Egfr-IN-29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-29 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein with intrinsic tyrosine kinase activity, playing a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
準備方法
The synthesis of Egfr-IN-29 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow chemistry, which allows for the efficient and consistent production of the compound on a large scale .
化学反応の分析
Egfr-IN-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .
科学的研究の応用
Egfr-IN-29 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use this compound to investigate the role of EGFR in cellular signaling pathways and its impact on cell behavior.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress or harbor mutations in EGFR.
Industry: The compound is used in the development of new diagnostic assays and screening platforms for EGFR-related diseases .
作用機序
Egfr-IN-29 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the EGFR signaling pathway, leading to reduced cell proliferation, survival, and migration .
類似化合物との比較
Egfr-IN-29 is unique among EGFR inhibitors due to its specific binding affinity and selectivity for the EGFR tyrosine kinase domain. Similar compounds include:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A small molecule inhibitor targeting EGFR, also used in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations in EGFR
This compound stands out due to its distinct chemical structure and its ability to inhibit both wild-type and mutant forms of EGFR, making it a valuable tool in cancer research and therapy .
特性
分子式 |
C36H46BrN8O2P |
---|---|
分子量 |
733.7 g/mol |
IUPAC名 |
5-bromo-4-N-(2-cyclopropyl-5-dimethylphosphorylquinolin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C36H46BrN8O2P/c1-23-20-31(33(47-3)21-32(23)45-14-12-25(13-15-45)44-18-16-43(2)17-19-44)41-36-38-22-27(37)35(42-36)40-30-11-10-29-26(34(30)48(4,5)46)8-9-28(39-29)24-6-7-24/h8-11,20-22,24-25H,6-7,12-19H2,1-5H3,(H2,38,40,41,42) |
InChIキー |
DKMXEBIKMPYHST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=C(C=C5)N=C(C=C6)C7CC7)P(=O)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。